molecular formula C10H9N3O B1472601 2-(2-Oxopyrrolidin-1-yl)pyridine-4-carbonitrile CAS No. 1949816-64-1

2-(2-Oxopyrrolidin-1-yl)pyridine-4-carbonitrile

Cat. No. B1472601
CAS RN: 1949816-64-1
M. Wt: 187.2 g/mol
InChI Key: NTRKQGJZMZYCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-Oxopyrrolidin-1-yl)pyridine-4-carbonitrile” is a chemical compound with the formula C10H9N3O . It’s part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The compound contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 187.20 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the data I found .

Scientific Research Applications

Central Nervous System Disorders

2-(2-Oxopyrrolidin-1-yl)acetamide derivatives, closely related to your compound of interest, are known for their psychotropic and cerebroprotective effects . They are widely used in medications for treating central nervous system and cerebrovascular disorders . This suggests that your compound may also have potential applications in the development of new treatments for such conditions.

Synthesis of Bioactive Compounds

The synthesis of substituted 2-(2-Oxopyrrolidin-1-yl)acetamides, which can be derived from your compound, is a significant area of research. These derivatives exhibit biological activity and could lead to the development of new psychotropic medications .

Mechanism of Action

The mechanism of action of this compound is not clear from the available data .

Safety and Hazards

The compound should be handled under inert gas and protected from moisture . It should be kept away from heat/sparks/open flames/hot surfaces . It’s also recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

2-(2-oxopyrrolidin-1-yl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-7-8-3-4-12-9(6-8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRKQGJZMZYCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxopyrrolidin-1-yl)pyridine-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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